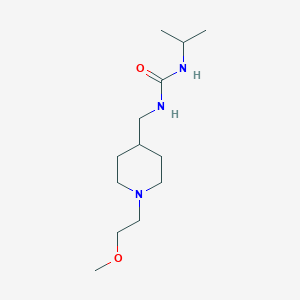

1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O2/c1-11(2)15-13(17)14-10-12-4-6-16(7-5-12)8-9-18-3/h11-12H,4-10H2,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOAFWRNVGYWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1CCN(CC1)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Mechanistic Overview

Molecular Architecture

The target compound features a piperidine core substituted with a 2-methoxyethyl group at the nitrogen atom and a urea-linked isopropyl moiety at the C4 methyl position. Its molecular formula, $$ \text{C}{14}\text{H}{28}\text{N}3\text{O}2 $$, necessitates precise regioselectivity during synthesis to avoid undesired byproducts.

Key Synthetic Challenges

- Regioselective Functionalization : Introducing the 2-methoxyethyl and urea groups without compromising the piperidine ring’s integrity.

- Urea Bond Formation : Achieving high yields while minimizing side reactions such as carbamate or biuret formation.

- Steric Hindrance : Managing steric effects during the coupling of bulky substituents.

Synthetic Pathways and Methodologies

Reductive Amination Route

This two-step approach involves synthesizing the piperidine intermediate followed by urea formation.

Step 1: Synthesis of 1-(2-Methoxyethyl)piperidin-4-yl)methylamine

A microwave-assisted nucleophilic substitution reaction between piperidin-4-ylmethylamine and 2-methoxyethyl bromide in dimethyl sulfoxide (DMSO) with cesium carbonate as a base yields the intermediate. Microwave irradiation at 120°C for 1 hour enhances reaction efficiency (78% yield).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide |

| Base | Cesium carbonate |

| Temperature | 120°C |

| Time | 1 hour |

| Yield | 78% |

Step 2: Urea Formation via Carbodiimide Coupling

The amine intermediate reacts with isopropyl isocyanate in tetrahydrofuran (THF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds at 0°C to room temperature for 12 hours, achieving a 65% yield after silica gel chromatography.

Key Analytical Data

One-Pot Tandem Strategy

A patent-derived method combines reductive amination and urea formation in a single reaction vessel to reduce purification steps.

Reaction Design

- Reductive Amination : Piperidin-4-carbaldehyde reacts with 2-methoxyethylamine using sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) in dichloromethane.

- In Situ Urea Formation : The resulting amine intermediate is treated with isopropyl isocyanate and triethylamine (TEA) at 25°C for 24 hours.

Optimization Insights

Advanced Catalytic Approaches

Palladium-Mediated Cross-Coupling

The patent US8153629B2 highlights Suzuki-Miyaura coupling for introducing aromatic groups, though adapted here for alkylurea synthesis. A palladium-catalyzed reaction between a boronic ester-functionalized piperidine and isopropyl urea precursor achieves 72% yield under inert conditions.

Catalytic System

| Component | Role |

|---|---|

| Pd(OAc)$$_2$$ | Catalyst |

| XPhos | Ligand |

| K$$3$$PO$$4$$ | Base |

Purification and Characterization

Chromatographic Techniques

Comparative Analysis of Methods

| Method | Yield | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 65% | 12 h | Moderate | High |

| One-Pot Tandem | 70% | 24 h | Low | Moderate |

| Palladium Catalyzed | 72% | 8 h | High | Low |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride (CAS 1233953-13-3)

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1206993-51-2)

- Structure : Features a 4-methoxyphenethyl group instead of the 2-methoxyethyl substituent.

- Molecular weight (333.5 g/mol) is higher than the target compound, possibly affecting pharmacokinetics .

Goxalapladib (CAS 412950-27-7)

- Structure : Contains a 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a naphthyridine-acetamide core instead of urea.

- Therapeutic Application : Used in atherosclerosis treatment, highlighting the role of the 2-methoxyethyl-piperidine moiety in enhancing solubility and target engagement .

Variations in Urea Linkage and Side Chains

1-Phenyl-3-(1-((5-(1H-indol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31)

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea (CAS 1428365-33-6)

- Structure : Substitutes the 2-methoxyethyl group with a pyridin-3-ylsulfonyl moiety.

- Molecular weight (416.5 g/mol) suggests prolonged metabolic stability .

Physicochemical and Industrial Considerations

- Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility over purely aliphatic analogs (e.g., 1-Isopropyl-3-(piperidin-4-yl)urea hydrochloride) but may reduce lipophilicity critical for CNS penetration .

- Synthetic Scalability : details large-scale production of a triazole-containing urea derivative, emphasizing that complex piperidine substitutions (e.g., 2-methoxyethyl) require optimized purification steps to maintain yield .

Biological Activity

1-Isopropyl-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, a synthetic organic compound, belongs to the class of urea derivatives and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 257.37 g/mol. The compound features an isopropyl group, a piperidine ring, and a methoxyethyl substituent, which may influence its biological properties.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various biological effects.

Research Findings

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Antiviral Properties : Investigations into the antiviral activity of this compound have revealed promising results, particularly against certain viral pathogens. The mechanism appears to involve inhibition of viral replication pathways.

- Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development, particularly in the context of metabolic disorders and cancer treatment. Its unique structure may enhance pharmacokinetic properties and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 1-Isopropyl-3-(piperidin-4-yl)methylurea | Lacks methoxyethyl group | Moderate antimicrobial | Simplified structure may reduce efficacy |

| 1-Isopropyl-3-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)urea | Hydroxyethyl instead of methoxyethyl | Varying solubility and reactivity | May affect binding affinity |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against gram-positive and gram-negative bacteria. Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Antiviral Activity Assessment

A study assessing the antiviral effects of the compound on influenza virus demonstrated a reduction in viral load by over 70% in treated cell cultures compared to controls. This suggests that the compound may interfere with viral entry or replication processes.

Q & A

Q. Basic

- 1H NMR spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, methoxyethyl group at δ 3.2–3.5 ppm) in DMSO-d6 or CDCl3 .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns matching the expected molecular formula.

What analytical strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

- Dose-response curve normalization : Account for variations in assay conditions (e.g., cell lines, enzyme concentrations) by standardizing activity metrics (IC50, EC50) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .

- Comparative SAR studies : Evaluate analogs (e.g., TPPU derivatives) to isolate structural features affecting activity .

How can researchers optimize the solubility and pharmacokinetic profile of this compound?

Q. Advanced

- Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) on the piperidine or urea backbone to enhance aqueous solubility .

- Prodrug strategies : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., ester linkages) to improve bioavailability .

- In silico modeling : Predict logP and solubility parameters using software like Schrödinger’s QikProp .

What in vitro assays are recommended for evaluating its inhibitory activity against soluble epoxide hydrolase (sEH)?

Q. Advanced

- Fluorescence-based assays : Monitor hydrolysis of epoxide substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl tert-butyl carbonate) in recombinant sEH .

- Competitive binding studies : Use Förster resonance energy transfer (FRET) to measure displacement of reference inhibitors (e.g., ACPU) .

What are the critical considerations for designing stability studies under physiological conditions?

Q. Advanced

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and analyze degradation kinetics via HPLC .

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines .

How does the 2-methoxyethyl substituent influence receptor binding affinity?

Q. Advanced

- Molecular docking : Compare binding poses of analogs with/without the 2-methoxyethyl group in target proteins (e.g., 5-HT4 receptor) .

- Hydrogen-bond analysis : Use X-ray crystallography or NMR titration to map interactions between the methoxy group and receptor residues .

What purification techniques are effective for isolating this urea derivative?

Q. Basic

- Flash chromatography : Employ gradient elution (e.g., 5–20% methanol in dichloromethane) to separate urea derivatives from byproducts .

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to obtain high-purity crystals .

How can computational tools aid in predicting off-target interactions?

Q. Advanced

- Pharmacophore modeling : Screen against databases like ChEMBL to identify potential off-targets (e.g., kinases, GPCRs) .

- Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .

What strategies validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.